
5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
Overview
Description
5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methoxybenzylamine with thiocarbohydrazide under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The thiadiazole ring undergoes oxidation at the sulfur atom, producing sulfoxides or sulfones under controlled conditions .
Key Reagents and Conditions:
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Hydrogen peroxide (H₂O₂): Mild oxidizing agent for sulfoxide formation.
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m-Chloroperbenzoic acid (m-CPBA): Selective oxidant for sulfone generation under ambient conditions.
Products:
Oxidation State | Product Structure |
---|---|
Sulfoxide | 5-(4-Methoxybenzyl)-1,3,4-thiadiazole-2-amine 1-oxide |
Sulfone | 5-(4-Methoxybenzyl)-1,3,4-thiadiazole-2-amine 1,1-dioxide |
Reduction Reactions
Reduction of the thiadiazole ring modifies its aromaticity, yielding dihydrothiadiazole derivatives .
Key Reagents and Conditions:
-
Lithium aluminum hydride (LiAlH₄): Reduces the thiadiazole ring in anhydrous THF at reflux.
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Sodium borohydride (NaBH₄): Selective reduction under milder conditions (e.g., ethanol, 60°C).
Products:
Reducing Agent | Major Product |
---|---|
LiAlH₄ | 5-(4-Methoxybenzyl)-2,3-dihydro-1,3,4-thiadiazol-2-amine |
NaBH₄ | Partially reduced thiadiazole derivatives |
Nucleophilic Substitution Reactions
The amine group at position 2 participates in nucleophilic substitution, enabling functionalization of the thiadiazole ring .
Reaction with 2-Bromoketones
Conditions: Reflux in ethanol for 12 hours, followed by neutralization with aqueous Na₂CO₃ .
Example:
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Reacting with 2-bromoacetophenone yields 2-(4-methoxybenzyl)imidazo[2,1-b] thiadiazole via cyclocondensation .
Reaction with Chloroacetyl Chloride
Conditions: Anhydrous sodium acetate as a base, benzene solvent, 80°C .
Product:
-
Forms 2-chloro-N-(5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl)acetamide , a precursor for further substitutions (e.g., with piperazines or thioureas) .
Electrophilic Substitution Reactions
The methoxybenzyl group undergoes electrophilic aromatic substitution (EAS) at the para position .
Key Reagents and Conditions:
-
Nitration: HNO₃/H₂SO₄ mixture at 0–5°C.
-
Halogenation: Cl₂ or Br₂ in acetic acid.
Products:
Reaction Type | Product |
---|---|
Nitration | 5-(4-Methoxy-3-nitrobenzyl)-1,3,4-thiadiazol-2-amine |
Bromination | 5-(4-Methoxy-3-bromobenzyl)-1,3,4-thiadiazol-2-amine |
Cyclocondensation Reactions
The compound serves as a scaffold for synthesizing fused heterocycles.
Formation of Imidazo[2,1-b] thiadiazoles
Conditions: Reaction with 2-bromoketones in ethanol under reflux .
Example:
-
Reacting with 2-bromo-1-(4-chlorophenyl)ethanone produces 2-(4-chlorophenyl)-6-(4-methoxybenzyl)imidazo[2,1-b] thiadiazole .
Alkylation and Acylation Reactions
The amine group undergoes alkylation or acylation to form derivatives with enhanced reactivity .
Key Examples:
Reaction Type | Reagent | Product |
---|---|---|
Acylation | Acetic anhydride | N-Acetyl-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine |
Alkylation | Methyl iodide | N-Methyl-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine |
Sulfonation Reactions
Conditions: Treatment with chlorosulfonic acid in dichloromethane at 0°C.
Product:
-
5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine sulfonic acid , a precursor for further functionalization.
Scientific Research Applications
5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share a similar five-membered ring structure but contain an oxygen atom instead of sulfur.
1,3,4-Thiadiazole Derivatives: Other derivatives of thiadiazole with different substituents on the ring.
Uniqueness
5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity
Biological Activity
5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide in sulfuric acid at elevated temperatures (60–70°C) . This method yields the target compound effectively and allows for further modifications that can enhance its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in terms of its anticancer properties. The following sections detail specific studies and findings related to its cytotoxic effects against various cancer cell lines.
Anticancer Activity
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Cytotoxicity Against Cancer Cell Lines :
- In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including leukemia (L1210), cervical carcinoma (HeLa), and human T-lymphocyte cells (CEM). IC50 values ranged from 0.79 to 1.6 μM , indicating potent activity .
- A structure-activity relationship (SAR) analysis revealed that modifications on the thiadiazole scaffold could enhance cytotoxic effects. For instance, derivatives with additional aromatic substitutions showed improved potency against MCF-7 breast cancer cells .
-
Mechanisms of Action :
- The compound induces apoptosis in cancer cells through mechanisms such as phosphatidylserine externalization and activation of caspases (specifically caspase-3), which are critical markers of programmed cell death .
- Flow cytometric analyses indicated that treatment with this compound alters the Bax/Bcl-2 ratio in favor of apoptosis, further supporting its role as an anticancer agent .
Comparative Biological Activity
The following table summarizes the IC50 values for this compound compared to other related compounds:
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HeLa | 0.79 |
This compound | CEM | 1.6 |
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | MCF-7 | 12.5 |
5-(Chlorobenzyl)-1,3,4-thiadiazole | A549 | 0.2 |
Case Studies
Several studies have investigated the biological activity of thiadiazole derivatives:
- Antileukemic Activity :
- In Vivo Studies :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-amine, and what experimental conditions are critical for yield optimization?
- Answer : A typical synthesis involves reacting 4-methoxybenzyl-substituted carboxylic acids (or derivatives) with thiosemicarbazide under acidic conditions. For example, POCl₃ is often used as a cyclizing agent, with reflux temperatures (~90°C) and reaction times of 3–6 hours . Adjusting pH to 8–9 during workup precipitates the product, followed by recrystallization from DMSO/water or ethanol . Key variables affecting yield include stoichiometric ratios of reagents, temperature control, and solvent purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?
- Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry and hydrogen-bonding networks, as demonstrated for analogous thiadiazoles . Complementary techniques include:
- FT-IR : To identify N–H stretching (~3300 cm⁻¹) and C=S/C–N vibrations (~1600–1200 cm⁻¹).
- NMR : ¹H NMR for methoxy protons (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.4 ppm); ¹³C NMR for thiadiazole C-2 (~δ 165–170 ppm) .
- Mass spectrometry (ESI-MS) : To confirm molecular ion peaks and fragmentation patterns .
Q. How can researchers screen the biological activity of this compound, and what assays are recommended for antimicrobial studies?
- Answer : Follow standardized protocols for antimicrobial testing, such as broth microdilution (CLSI guidelines) to determine MIC (Minimum Inhibitory Concentration). Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains, alongside fungal species (e.g., C. albicans). Structure-activity relationship (SAR) studies suggest that methoxy and benzyl groups enhance activity against resistant pathogens . Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) to validate results.
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts or IR bands) be resolved during structural elucidation of thiadiazole derivatives?
- Answer : Contradictions often arise from polymorphism or solvent effects. For NMR, use deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃) and compare with computed chemical shifts via DFT calculations (e.g., B3LYP/6-311++G** level) . For IR, ensure sample dryness to avoid O–H interference. If crystallographic data conflicts with spectroscopy, prioritize SCXRD results and re-examine sample purity .
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO-LUMO), electrostatic potential (ESP) maps, and global reactivity descriptors (e.g., electronegativity, chemical hardness). Basis sets like 6-311G++(d,p) and functionals like B3LYP are widely used for thiadiazoles . Pair these with molecular docking to predict binding affinities to biological targets (e.g., bacterial enzymes) .
Q. What strategies optimize the synthesis of this compound to minimize hazardous byproducts?
- Answer : Replace POCl₃ with greener cyclizing agents (e.g., PPA (polyphosphoric acid)) or use microwave-assisted synthesis to reduce reaction time and waste . Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for purification. For waste management, segregate halogenated byproducts and neutralize acidic residues before disposal .
Q. How do structural modifications (e.g., substituent variations on the benzyl group) influence the compound’s bioactivity and physicochemical properties?
- Answer : Introduce electron-donating (e.g., –OCH₃) or electron-withdrawing (e.g., –NO₂) groups at the para-position of the benzyl ring to modulate lipophilicity (logP) and bioavailability. SAR studies show that methoxy groups enhance antimicrobial potency, while bulky substituents (e.g., tert-butyl) may reduce solubility . Use HPLC to measure logP and assess stability under physiological pH (e.g., PBS buffer at pH 7.4) .
Q. Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the compound’s mechanism of action in biological systems?
- Answer : Employ a combination of in vitro and in silico approaches:
- Enzyme inhibition assays : Target enzymes like dihydrofolate reductase (DHFR) or β-lactamase .
- Flow cytometry : To evaluate apoptosis induction in cancer cell lines.
- Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment.
- Molecular dynamics simulations : To study ligand-receptor interactions over time .
Q. What factorial design parameters are critical when scaling up the synthesis of this compound?
- Answer : Use a 2³ factorial design to evaluate the impact of:
- Temperature (80°C vs. 100°C)
- Reagent molar ratio (1:1 vs. 1:1.2)
- Reaction time (3 vs. 6 hours).
Monitor responses like yield, purity (HPLC), and energy consumption. Central Composite Design (CCD) can further optimize conditions .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXJNPCMLREPTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355423 | |
Record name | 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63617-18-5 | |
Record name | 5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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